5-(Benzyloxy)-6-fluoro-1H-indole
Description
Properties
IUPAC Name |
6-fluoro-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-9-14-12(6-7-17-14)8-15(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDQUKKDBPQGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Benzyloxy)-6-fluoro-1H-indole chemical structure and properties
Technical Monograph: 5-(Benzyloxy)-6-fluoro-1H-indole
Executive Summary
5-(Benzyloxy)-6-fluoro-1H-indole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS), specifically serotonin (5-HT) receptors. It serves as a critical intermediate for introducing the 5-hydroxy-6-fluoroindole motif—a scaffold known to enhance metabolic stability and receptor affinity compared to its non-fluorinated analogs. This guide details its structural properties, a validated synthesis route via the Leimgruber-Batcho method, and its application in medicinal chemistry.
Chemical Identity & Physicochemical Properties
The molecule features an indole core substituted at the C5 position with a benzyloxy group (serving as a lipophilic protecting group for a hydroxyl) and at the C6 position with a fluorine atom. The fluorine substitution is strategic, often used to block metabolic hydroxylation at the C6 position and modulate the pKa of the adjacent phenolic oxygen (after deprotection).
| Property | Data / Descriptor |
| Systematic Name | 5-(Benzyloxy)-6-fluoro-1H-indole |
| Molecular Formula | C₁₅H₁₂FNO |
| Molecular Weight | 241.26 g/mol |
| Appearance | Yellow solid (crystalline) |
| Solubility | Soluble in CH₂Cl₂, DMSO, DMF; sparingly soluble in water |
| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |
| Key Functional Groups | Indole (NH), Aryl Fluoride (C-F), Benzyl Ether (C-O-C) |
| CAS Registry | Not widely listed in commodity catalogs; often cited as Intermediate 93 in patent literature (e.g., WO2008003703).[1][2][3] |
Synthetic Methodology
The most robust route to 5-(Benzyloxy)-6-fluoro-1H-indole avoids the harsh conditions of the Fischer indole synthesis, which can be problematic with electron-rich/sensitive benzyloxy groups. Instead, the Leimgruber-Batcho indole synthesis is the industry standard for this scaffold, utilizing a 2-nitrotoluene precursor.
Retrosynthetic Analysis
The synthesis disconnects to 5-benzyloxy-4-fluoro-2-nitrotoluene . The indole nitrogen is derived from the nitro group, while C2 and C3 are formed via condensation with a formamide acetal followed by reductive cyclization.
Step-by-Step Protocol
Precursor Preparation:
-
Starting Material: 5-Hydroxy-4-fluoro-2-nitrotoluene.[4]
-
Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).[5]
Protocol 1: Benzyl Protection
-
Dissolution: Dissolve 5-hydroxy-4-fluoro-2-nitrotoluene (1.0 eq) in dry acetonitrile.
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 12–16 hours. Monitor by TLC for disappearance of the phenol.
-
Workup: Evaporate solvent. Partition residue between CH₂Cl₂ and water.[4][5] Dry organic phase (MgSO₄) and concentrate.[4][5][6]
-
Purification: Recrystallize from diethyl ether to yield 5-benzyloxy-4-fluoro-2-nitrotoluene as light-yellow crystals (Typical Yield: ~88%).
Protocol 2: Leimgruber-Batcho Cyclization
-
Enamine Formation: Suspend the nitro intermediate (1.0 eq) in bis-dimethylamino-t-butoxymethane (1.6 eq) or DMF-DMA.
-
Note: Bis-dimethylamino-t-butoxymethane is often preferred for sterically crowded or deactivated systems.
-
-
Heating: Stir at 90°C overnight under nitrogen. The mixture will turn deep red/orange, indicating formation of the trans-β-dimethylaminostyrene intermediate.
-
Evaporation: Concentrate in vacuo to remove volatiles.
-
Reductive Cyclization: Dissolve the red residue in ethanol/dioxane (10:1). Add Raney Nickel (~10 wt% loading).[7][8]
-
Hydrogenation: Hydrogenate at room temperature (1 atm H₂ or balloon pressure) for 5 hours.
-
Isolation: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Evaporate solvent.[4][5][12]
-
Purification: Chromatography on silica gel (eluent: CH₂Cl₂) yields 5-(Benzyloxy)-6-fluoro-1H-indole as a yellow solid (Typical Yield: ~23–40%).
Caption: Leimgruber-Batcho synthesis route for 5-(benzyloxy)-6-fluoro-1H-indole.
Structural Characterization (Spectroscopy)
Researchers should expect the following spectral signatures. The fluorine atom introduces characteristic splitting patterns in the ¹H NMR.
-
¹H NMR (400 MHz, CDCl₃ / DMSO-d₆):
-
Indole NH: Broad singlet at δ ~11.0 ppm.
-
C2-H & C3-H: Typical indole doublets/multiplets at δ 7.2–7.4 ppm and δ 6.4–6.5 ppm.
-
C4-H: Doublet (due to F-coupling, J ~10-12 Hz) appearing around δ 7.3–7.5 ppm. Note: C4 is ortho to the benzyloxy group.
-
C7-H: Doublet (due to F-coupling, J ~6-9 Hz) appearing around δ 7.1–7.2 ppm. Note: C7 is ortho to the fluorine.
-
Benzylic CH₂: Singlet at δ 5.1–5.2 ppm.
-
Phenyl Group: Multiplet at δ 7.3–7.5 ppm (5H).
-
-
¹⁹F NMR:
-
Single peak around δ -120 to -135 ppm (typical for fluoroindoles).
-
Applications in Drug Discovery
This molecule is a "privileged structure" intermediate, primarily used to synthesize 5-HT₆ receptor antagonists/agonists . The 5-HT₆ receptor is a key target for treating cognitive dysfunction (Alzheimer's), obesity, and schizophrenia.
Mechanistic Role of the Scaffold:
-
Metabolic Blocking: The C6-Fluorine atom blocks metabolic oxidation at the 6-position, a common clearance pathway for indole drugs.
-
Electronic Modulation: The fluorine atom withdraws electron density from the indole ring, lowering the pKa of the C5-hydroxyl group (once debenzylated). This can enhance hydrogen bond donor capability in the receptor binding pocket.
-
Lipophilicity: The benzyloxy group is often removed in the final step to reveal the hydroxyl, or retained if a hydrophobic pocket interaction is required.
Caption: Pharmacological utility and structural logic of the 5-benzyloxy-6-fluoroindole scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.
-
Precursor Warning: Benzyl bromide is a potent lachrymator. Handle in a fume hood.
-
Catalyst Warning: Raney Nickel is pyrophoric when dry. Keep wet and handle under inert gas.
References
-
Synthesis & Application (5-HT6 Modulators): Indoles as 5-HT6 Modulators. World Intellectual Property Organization, Patent WO2008003703A1. (2008).
-
General Indole Synthesis (Leimgruber-Batcho): Batcho, A. D., & Leimgruber, W. Organic Syntheses, Coll. Vol. 7, p.34 (1990).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.
Sources
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 4. WO2008003703A1 - Indoles as 5-ht6 modulators - Google Patents [patents.google.com]
- 5. WO2008003703A1 - Indoles as 5-ht6 modulators - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. rsc.org [rsc.org]
- 12. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Leimgruber-Batcho synthesis of 5-benzyloxy-6-fluoroindole
Application Note: High-Fidelity Leimgruber-Batcho Synthesis of 5-Benzyloxy-6-Fluoroindole
Executive Summary
This technical guide details the scalable synthesis of 5-benzyloxy-6-fluoroindole , a privileged scaffold in medicinal chemistry, particularly for 5-HT receptor agonists and kinase inhibitors. While the Fischer indole synthesis often fails with electron-rich or meta-substituted anilines due to regiochemical ambiguity, the Leimgruber-Batcho (L-B) synthesis offers superior regiocontrol and mild conditions.
This protocol specifically addresses the preservation of the labile O-benzyl ether moiety during the reductive cyclization step. Unlike standard catalytic hydrogenation (H₂/Pd-C), which risks hydrogenolysis of the benzyl group, this guide validates the use of Zinc/Acetic Acid (Zn/AcOH) as a chemoselective reductive system to ensure high-yield conversion without deprotection.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the pyrrole ring from a substituted o-nitrotoluene precursor. The regiochemistry is established early in the precursor synthesis, eliminating the isomer separation issues common in Fischer cyclizations.
Strategic Disconnection: The C2-C3 bond of the indole is formed via the condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with the activated methyl group of the o-nitrotoluene, followed by reductive cyclization.
Critical Precursor: 5-Benzyloxy-4-fluoro-2-nitrotoluene . Note: Correct isomer selection is vital. The substituent at the toluene C5 position maps to the indole C5 position, and Toluene C4 maps to Indole C6.
Figure 1: Retrosynthetic logic for the Leimgruber-Batcho sequence.
Experimental Protocol
Step 1: Enamine Formation
Objective: Conversion of 5-benzyloxy-4-fluoro-2-nitrotoluene to (E)-2-(5-benzyloxy-4-fluoro-2-nitrophenyl)-N,N-dimethylethenamine.
Mechanism: The reaction proceeds via the deprotonation of the acidic benzylic methyl group by the methoxide generated in situ from DMF-DMA. The resulting carbanion attacks the iminium species. Pyrrolidine acts as a nucleophilic catalyst, forming a more reactive pyrrolidine-acetal intermediate, significantly accelerating the rate-limiting step.
Reagents:
-
5-Benzyloxy-4-fluoro-2-nitrotoluene (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)
-
Pyrrolidine (1.2 equiv)
-
DMF (anhydrous, 3-5 volumes)
Procedure:
-
Charge: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the nitrotoluene precursor in anhydrous DMF.
-
Add: Add DMF-DMA followed by pyrrolidine via syringe. The solution will typically turn deep red, indicative of enamine conjugation.[1]
-
Heat: Heat the mixture to 100–110 °C for 3–5 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexanes) or HPLC. The starting material should disappear, and a highly polar, colored spot (enamine) should appear.
-
-
Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove DMF and excess reagents.
-
Note: The enamine is often stable enough to be used directly. However, for high purity, triturated the red residue with cold methanol or ether to yield a solid.
-
-
Yield: Expect 85–95% of a deep red crystalline solid.
Step 2: Reductive Cyclization (Chemoselective)
Objective: Cyclization of the enamine to 5-benzyloxy-6-fluoroindole without cleaving the benzyl ether.
Critical Decision: While Raney Nickel/Hydrazine is the textbook reagent [1], it poses a risk of benzyl ether cleavage (hydrogenolysis) if over-reduction occurs. Zinc in Acetic Acid is selected here as the robust, chemoselective alternative [2].[2][3]
Reagents:
-
Enamine intermediate (from Step 1) (1.0 equiv)
-
Zinc dust (activated) (10.0 equiv)
-
Glacial Acetic Acid (10-15 volumes)
-
Ethyl Acetate (for workup)[4]
Procedure:
-
Dissolve: Dissolve the red enamine residue in glacial acetic acid. (If solubility is poor, a co-solvent like THF can be used, but pure AcOH is preferred for the reduction kinetics).
-
Activation: Ensure Zinc dust is activated (wash with dil. HCl, then water, acetone, and dry) if using old stock.
-
Addition: Add Zinc dust in portions to the stirring solution at room temperature.
-
Exotherm Warning: The reaction is exothermic. Monitor internal temperature and maintain below 45 °C using a water bath if necessary.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Observation: The deep red color of the enamine will fade to a pale yellow or colorless solution as the conjugation is broken and the indole forms.
-
-
Filtration: Filter the mixture through a pad of Celite to remove excess Zinc and Zinc salts. Wash the pad with Ethyl Acetate.
-
Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute with Ethyl Acetate and carefully neutralize with saturated aqueous NaHCO₃ or NaOH (keep cold) until pH ~8.
-
Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate (2x).[4] Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, typically 10-30% EtOAc in Hexanes).[5]
-
Characterization: 5-Benzyloxy-6-fluoroindole is typically an off-white solid.
Process Parameters & Troubleshooting
Table 1: Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| DMF-DMA Quality | Fresh, clear liquid | Hydrolyzed acetal (DMF) inhibits enamine formation. |
| Temperature (Step 1) | 105 °C ± 5 °C | Below 100°C, reaction stalls; above 120°C, polymerization risks increase. |
| Zinc Equivalents | >8.0 equiv | Large excess required for surface area kinetics; insufficient Zn leads to hydroxylamine intermediates. |
| pH Control (Step 2) | Neutralize fully | Residual acid during concentration can promote indole polymerization (dimerization). |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Wet solvent or old DMF-DMA | Use anhydrous DMF; distill DMF-DMA before use. Add molecular sieves. |
| Step 2: Debenzylation | Over-reduction | Do not use H₂/Pd. If using Raney Ni, reduce temp to 20°C. Switch to Zn/AcOH or Fe/AcOH. |
| Step 2: Incomplete Cyclization | Intermediate accumulation | The amino-enamine intermediate may be stable. Heat the AcOH mixture to 50°C to force cyclization. |
| Product is dark/tarry | Oxidation of Indole | Indoles are air-sensitive. Store under Argon/Nitrogen. Perform workup quickly. |
Mechanistic Pathway
The following diagram illustrates the transformation from the nitrotoluene to the indole. The critical "Leimgruber-Batcho" logic involves the formation of the electron-rich enamine, which renders the nitro group susceptible to reduction and subsequent nucleophilic attack by the resulting amine (or hydroxylamine) on the enamine double bond.
Figure 2: Mechanistic cascade of the Leimgruber-Batcho synthesis.
References
-
Batcho, A. D.; Leimgruber, W. (1985).[6] "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole". Organic Syntheses, 63, 214.[6] Link
-
Comins, D. L.; Brooks, C. A.; Ingalls, C. L. (2001).[3] "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid". Journal of Organic Chemistry, 66(6), 2181–2182. (Validates Zn/AcOH as a mild, chemoselective reducing agent). Link
- Clark, R. D.; Repke, D. B. (1984). "The Leimgruber-Batcho Indole Synthesis". Heterocycles, 22(1), 195-221.
-
Moyer, M. P.; Shiurba, J. F.; Rapoport, H. (1986). "Metal-halogen exchange of bromoindoles. A route to 4-, 5-, 6-, and 7-substituted indoles". Journal of Organic Chemistry, 51(26), 5106–5110. (Discusses regiocontrol in indole synthesis). Link
Sources
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Functionalization of 5-Benzyloxy-6-fluoroindole
Introduction
The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a cornerstone in medicinal chemistry and drug discovery. The strategic introduction of substituents onto the indole ring can profoundly modulate the biological activity, pharmacokinetic properties, and metabolic stability of the resulting molecules.
5-Benzyloxy-6-fluoroindole is a particularly valuable building block in organic synthesis. The benzyloxy group at the 5-position serves as a protected hydroxyl functionality, which can be deprotected at a later synthetic stage, and its electron-donating nature influences the reactivity of the indole ring. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to biological targets through favorable electrostatic interactions. This guide provides a comprehensive overview of key functionalization strategies for 5-benzyloxy-6-fluoroindole, offering detailed protocols and insights into the selection of reagents and reaction conditions for researchers, scientists, and professionals in drug development.
Understanding the Reactivity of 5-Benzyloxy-6-fluoroindole
The functionalization of 5-benzyloxy-6-fluoroindole is governed by the interplay of the electronic effects of its substituents. The benzyloxy group at C5 is an electron-donating group (EDG) through resonance, increasing the electron density of the indole ring and activating it towards electrophilic substitution. Conversely, the fluorine atom at C6 is an electron-withdrawing group (EWG) through its inductive effect, which deactivates the ring. The indole nitrogen's lone pair also contributes significantly to the electron-rich nature of the pyrrole ring.
Generally, the C3 position of the indole is the most nucleophilic and therefore the primary site for electrophilic attack. The benzyloxy group at C5 further enhances the reactivity at C4 and C6, but the fluorine at C6 deactivates this position. Therefore, electrophilic substitution is expected to occur predominantly at the C3 position. Functionalization at other positions, such as N1, C2, and the benzene portion of the ring, can be achieved through specific reaction strategies.
N-Alkylation of the Indole Nitrogen (N1 Position)
The secondary amine of the indole ring can be readily functionalized through N-alkylation. This modification is crucial as the nature of the substituent on the indole nitrogen can significantly impact the molecule's pharmacological profile. The general strategy involves the deprotonation of the N-H bond with a suitable base to form the corresponding indolide anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.[1]
Protocol: General Procedure for N-Alkylation
Materials:
-
5-Benzyloxy-6-fluoroindole
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Alkylating agent (e.g., Alkyl halide, Benzyl halide, Allyl halide)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl))
-
Extraction solvent (e.g., Ethyl acetate (EtOAc))
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-benzyloxy-6-fluoroindole (1.0 eq).
-
Dissolve the indole in a minimal amount of anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes or until the evolution of hydrogen gas ceases.
-
Slowly add the alkylating agent (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Methyl iodide | NaH | DMF | 0 °C to RT | High | [1] |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | High | [2] |
| Allyl bromide | NaH | THF | 0 °C to RT | High | [1] |
| Ethyl bromoacetate | K₂CO₃ | DMF | 60 °C | Good | [2] |
Table 1: Reagents and Conditions for N-Alkylation of Indoles.
Electrophilic Substitution at the C3 Position
The C3 position of the indole ring is highly susceptible to electrophilic attack. Several classic reactions can be employed to introduce functional groups at this position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[6] Given the electron-donating benzyloxy group, 5-benzyloxy-6-fluoroindole is expected to undergo this reaction smoothly at the C3 position.
Materials:
-
5-Benzyloxy-6-fluoroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Aqueous sodium acetate or sodium hydroxide solution
-
Extraction solvent (e.g., Ethyl acetate (EtOAc))
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 5-benzyloxy-6-fluoroindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution with aqueous sodium hydroxide or sodium acetate until a precipitate forms.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by recrystallization or column chromatography.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group at the C3 position of the indole. This reaction involves the condensation of the indole with a non-enolizable aldehyde (e.g., formaldehyde) and a primary or secondary amine. The resulting Mannich bases are versatile intermediates for further synthetic transformations.
Materials:
-
5-Benzyloxy-6-fluoroindole
-
Formaldehyde (aqueous solution or paraformaldehyde)
-
Secondary amine (e.g., Dimethylamine, Piperidine)
-
Acetic acid
-
Solvent (e.g., Ethanol or Dioxane)
Procedure:
-
To a solution of 5-benzyloxy-6-fluoroindole (1.0 eq) in a suitable solvent (e.g., ethanol), add the secondary amine (1.2 eq) and formaldehyde (1.2 eq, as an aqueous solution).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the indole core, a halide or triflate substituent is typically required. Assuming the availability of a halogenated derivative of 5-benzyloxy-6-fluoroindole (e.g., 2-bromo- or 7-iodo-), a variety of cross-coupling reactions can be envisioned.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[7][8] This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their esters.
Materials:
-
Halo-5-benzyloxy-6-fluoroindole (e.g., 2-bromo-, 4-bromo-, or 7-bromo-)
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water mixtures)
Procedure:
-
To a reaction vessel, add the halo-5-benzyloxy-6-fluoroindole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | [8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | [7] |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | [9] |
Table 2: Conditions for Suzuki-Miyaura Coupling of Haloindoles.
Heck and Sonogashira Couplings
Other valuable palladium-catalyzed reactions include the Heck coupling for the arylation or vinylation of alkenes[10][11][12] and the Sonogashira coupling for the introduction of alkyne moieties.[13][14][15][16] The general principles and reaction setups are similar to the Suzuki coupling, with the appropriate choice of coupling partner, catalyst, and reaction conditions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals.[17][18][19][20][21] This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone, typically under acidic conditions. To apply this reaction to 5-benzyloxy-6-fluoroindole, it would first need to be converted to the corresponding tryptamine (2-(5-benzyloxy-6-fluoroindol-3-yl)ethanamine).
Protocol: Pictet-Spengler Reaction
Materials:
-
5-Benzyloxy-6-fluoro-tryptamine
-
Aldehyde or ketone
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))
-
Solvent (e.g., Dichloromethane (DCM), Toluene)
Procedure:
-
Dissolve the 5-benzyloxy-6-fluoro-tryptamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.
-
Add the acid catalyst (catalytic to stoichiometric amounts) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting tetrahydro-β-carboline by column chromatography or recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pictet-Spengler Reaction [ebrary.net]
- 20. researchgate.net [researchgate.net]
- 21. Pentafluorophenol (C6 F5 OH) Catalyzed Pictet-Spengler Reaction: A Facile and Metal-Free Approach Towards Tetrahydro-β-Carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The 5-(Benzyloxy)-6-Fluoro-1H-Indole Scaffold in Kinase Inhibitor Design
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 5-(Benzyloxy)-6-fluoro-1H-indole as a high-value scaffold for developing ATP-competitive kinase inhibitors and apoptosis-inducing agents (e.g., Bcl-2 inhibitors).
Introduction: The "Masked Polarity" Strategy
In kinase inhibitor discovery, the indole ring acts as a bioisostere for the purine core of ATP, forming key hydrogen bonds with the kinase hinge region. However, optimizing the 5- and 6-positions is critical for two reasons:
-
Metabolic Stability: The 6-position of indole is highly susceptible to CYP450-mediated oxidation. Substitution with Fluorine (6-F) blocks this metabolic soft spot while modulating the pKa of the indole N-H (making it a better hydrogen bond donor).
-
Solubility & Selectivity: The 5-position often points towards the solvent front or a ribose-binding pocket. It requires polar solubilizing groups (e.g., morpholines, piperazines).
5-(Benzyloxy)-6-fluoro-1H-indole serves as a "Masked Scaffold." The benzyl group provides lipophilicity, facilitating smooth organic synthesis (e.g., C3-acylation, N-alkylation) in non-polar solvents. Once the core pharmacophore is built, the benzyl group is removed to reveal the 5-hydroxy-6-fluoroindole intermediate, which serves as a handle for late-stage diversification.
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 312314-26-4 (Isomer specific) / Note: Verify regiochem with NMR |
| Molecular Weight | 241.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO. Insoluble in water. |
| Stability | Stable at RT.[1] Protect from light (indoles can photo-oxidize). |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). |
Synthetic Application Protocols
Workflow Overview
The following diagram illustrates the strategic workflow for using this scaffold to generate a library of kinase inhibitors.
Figure 1: Strategic workflow converting the masked scaffold into active kinase inhibitors.
Protocol A: Core Functionalization (Example: C3-Formylation)
Before removing the benzyl group, the indole core is typically functionalized at the C3 position to target the kinase gatekeeper region.
Reagents: POCl₃, DMF (Vilsmeier-Haack conditions). Procedure:
-
Dissolve 5-(benzyloxy)-6-fluoro-1H-indole (1.0 eq) in anhydrous DMF (10 vol) under Argon.
-
Cool to 0°C. Dropwise add POCl₃ (1.2 eq). Caution: Exothermic.
-
Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Workup: Pour onto ice-water. Basify to pH 8 with 2M NaOH. The formylated product will precipitate.
-
Isolation: Filter the solid, wash with water, and dry.
-
Why this works: The 6-F atom deactivates the ring slightly, but the 5-OBn is electron-donating, ensuring the reaction proceeds specifically at C3 without polymerization.
-
Protocol B: "Unmasking" – Benzyl Deprotection
This is the critical step to generate the 6-fluoro-5-hydroxy handle.
Method 1: Hydrogenolysis (Standard)
-
Substrate: C3-functionalized 5-(benzyloxy)-6-fluoroindole.[2]
-
Conditions: 10% Pd/C (10 wt%), H₂ (balloon pressure), MeOH/THF (1:1).
-
Duration: 2–6 hours at RT.
-
Note: If the molecule contains sulfur or halogens sensitive to reduction (other than the stable 6-F), use Method 2.
Method 2: Lewis Acid Cleavage (For Sensitive Substrates)
-
Reagents: Trifluoroacetic acid (TFA), Pentamethylbenzene (Scavenger).[3]
-
Procedure: Dissolve substrate in TFA. Add pentamethylbenzene (2-3 eq) to scavenge the benzyl cation. Stir at RT for 1-3 hours.
-
Reference: This method prevents benzylation of the indole C2/C7 positions during deprotection [1].
Protocol C: Library Diversification (Etherification)
The resulting 6-fluoro-5-hydroxyindole is now reacted with various solubilizing "tails" to engage the solvent-exposed region of the kinase ATP pocket.
Reaction: Mitsunobu Coupling. Reagents: Triphenylphosphine (PPh₃), DIAD/DEAD, Alcohol (R-OH). Procedure:
-
Dissolve 6-fluoro-5-hydroxyindole derivative (1 eq), PPh₃ (1.5 eq), and the solubilizing alcohol (e.g., N-Boc-piperidin-4-yl-methanol) (1.5 eq) in anhydrous THF.
-
Cool to 0°C. Add DIAD (1.5 eq) dropwise.
-
Stir at RT overnight.
-
Result: Creates an ether linkage installing the solubilizing group.
Biological Evaluation: Kinase Selectivity & SAR
Structural Role in Binding
The 5-(benzyloxy)-6-fluoro-1H-indole scaffold targets the ATP-binding cleft. The diagram below hypothesizes the binding mode based on known SAR of indole-based c-Met and Bcl-2 inhibitors.
Figure 2: Pharmacophore mapping of the 6-fluoro-5-alkoxyindole scaffold within the ATP binding site.
Biochemical Assay Protocol (ADP-Glo™)
To validate the inhibitors synthesized from this scaffold:
-
Preparation: Prepare 10 mM stocks of final compounds in DMSO.
-
Kinase Reaction:
-
Mix Kinase (e.g., c-Met, 0.2 ng/µL), Substrate (Poly Glu:Tyr, 0.2 µg/µL), and ATP (10 µM) in reaction buffer.
-
Add compound (serial dilution).[4] Incubate 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Analysis: Measure Luminescence. Plot RLU vs. log[Concentration] to determine IC50.
Data Interpretation[3][4][5][6][7]
-
Potency: If IC50 > 1 µM, the "tail" at position 5 may be too sterically bulky or the 6-F is clashing with the pocket floor.
-
Selectivity: Compare IC50 against a panel (e.g., VEGFR2 vs. c-Met). The 6-F group often improves selectivity by altering the electronic density of the indole ring, affecting H-bond strength at the hinge.
References
-
US Patent 9,493,431 B2. Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases. (Describes the use of 6-fluoro-5-hydroxyindole as a key intermediate for Bcl-2 family inhibitors). Link
-
Gozzi, G. J., et al. (2020). Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor.[5] Pharmaceuticals, 13(5), 87. (Demonstrates the utility of alkoxy-substituted indoles in kinase inhibition). Link
-
Kopka, K., et al. (2008).[6] (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1H-indole-2,3-dione. Molecular Imaging and Contrast Agent Database.[6] (Discusses 5-substituted indoles in imaging and inhibition). Link
-
Batcho, A. D., & Leimgruber, W. (1985). Synthesis of 4-benzyloxyindole.[7] Organic Syntheses, 63, 214. (Foundational protocol for benzyloxy-indole synthesis and handling). Link
Sources
- 1. CAS 288386-15-2: 6-fluoro-1H-indol-5-ol | CymitQuimica [cymitquimica.com]
- 2. (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)-2-propanol | C29H33FN2O3 | CID 54575777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor | MDPI [mdpi.com]
- 6. (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1 H-indole-2,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Preparation of 5-Hydroxy-6-Fluoroindole
[1]
Introduction & Strategic Analysis
The 5-hydroxyindole moiety is the pharmacophore of serotonin (5-HT). Introducing a fluorine atom at the 6-position modulates metabolic stability (blocking C6-hydroxylation) and electronic properties (
However, the synthesis of 5-hydroxy-6-fluoroindole presents a dual challenge:
-
Oxidative Instability: Like all 5-hydroxyindoles, the free base is prone to rapid oxidation in air, forming quinone imines and melanin-like polymers.
-
Chemoselectivity: The precursor, 5-benzyloxy-6-fluoroindole , contains a C-F bond. Standard debenzylation conditions must be tuned to cleave the benzyl ether (
) without effecting hydrodefluorination ( ), although the latter is rare with Pd/C under mild conditions, it remains a risk with extended reaction times or elevated pressures.
This protocol utilizes a mild catalytic hydrogenolysis approach, optimized for yield (>90%) and purity, with a specific focus on anaerobic handling to prevent degradation.
Chemical Pathway & Mechanism
The transformation relies on the palladium-catalyzed cleavage of the benzyl ether.[1] The mechanism involves the adsorption of the benzyl ether onto the Pd surface, followed by oxidative addition of hydrogen and reductive elimination of toluene and the free phenol (hydroxyindole).
Reaction Scheme:
Graphviz Pathway Visualization
Figure 1: Mechanistic pathway for the hydrogenolytic deprotection of the benzyl ether.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 5-Benzyloxy-6-fluoroindole | >98% Purity (HPLC) | Starting Material |
| 10% Pd/C | Wet type (50% H2O), Degussa type | Catalyst (Pyrophoric risk reduced) |
| Ethanol (EtOH) | Absolute, anhydrous | Solvent |
| Hydrogen (H2) | UHP Grade (99.999%) | Reactant |
| Argon (Ar) | UHP Grade | Inert Atmosphere |
| Ascorbic Acid | Reagent Grade | Antioxidant (Optional additive) |
Step-by-Step Methodology
Phase 1: Pre-Reaction Setup (Inerting)
Rationale: Excluding oxygen is critical to prevent the formation of oxidation byproducts (pink/brown discoloration).
-
Dry all glassware in an oven at 120°C for 2 hours.
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a rubber septum.
-
Flush the flask with Argon for 10 minutes.
Phase 2: Reaction Initiation
-
Dissolution: Dissolve 5-benzyloxy-6-fluoroindole (1.0 eq, e.g., 500 mg) in absolute Ethanol (15 mL). Sonicate if necessary to ensure complete dissolution.
-
Note: If the precursor is not fully soluble, Ethyl Acetate (EtOAc) can be used as a co-solvent.
-
-
Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Pd/C (10 wt% loading relative to substrate, e.g., 50 mg).
-
Safety: Pd/C can ignite solvent vapors. Ensure the catalyst is wet or add it under inert gas flow.
-
-
Hydrogen Introduction: Seal the flask. Evacuate the headspace via needle/vacuum line and backfill with Hydrogen (balloon pressure). Repeat this cycle 3 times to remove all traces of oxygen.
-
Incubation: Stir the suspension vigorously at room temperature (20–25°C) under 1 atm Hydrogen pressure.
Phase 3: Monitoring & Termination
-
TLC Monitoring: Check reaction progress after 2 hours.
-
Eluent: Hexanes:EtOAc (7:3).
-
Visualization: UV (254 nm) and KMnO4 stain (oxidizable phenol appears yellow/brown).
-
Endpoint: Disappearance of the less polar benzyl ether spot (
) and appearance of the polar hydroxyindole ( ).
-
-
Filtration: Once complete (typically 2–4 hours), flush the flask with Argon to remove excess Hydrogen.
-
Catalyst Removal: Filter the mixture through a pad of Celite 545 packed in a sintered glass funnel. Wash the pad with deoxygenated Ethanol (2 x 10 mL).
-
Critical: Do not let the filter cake dry out completely in air to prevent catalyst ignition.
-
Phase 4: Isolation & Stabilization
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <30°C. Do not evaporate to complete dryness if the free base is to be stored; keep as a concentrated oil or immediately proceed to salt formation.
-
Salt Formation (Recommended): To ensure long-term stability:
-
Dissolve the residue in minimal diethyl ether.
-
Add 1M HCl in diethyl ether (1.1 eq) dropwise at 0°C.
-
The 5-hydroxy-6-fluoroindole hydrochloride salt will precipitate as an off-white solid.
-
Filter and dry under high vacuum.[2]
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and stabilization of 5-hydroxy-6-fluoroindole.
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Pink/Red Product | Oxidation of indole (Quinone formation) | Ensure rigorous Argon purging. Add 0.1% Ascorbic acid to workup solvents. Store as HCl salt at -20°C. |
| Incomplete Reaction | Catalyst poisoning or low H2 uptake | Purge system again. Add fresh catalyst (5 wt%). Ensure vigorous stirring to maximize H2 mass transfer. |
| Defluorination | Over-reduction (Reaction too long/hot) | Monitor strictly. Stop reaction immediately upon consumption of starting material. Avoid elevated pressures (>1 atm). |
| Low Yield | Product trapped in Celite or polymerization | Wash Celite thoroughly with polar solvent (MeOH). Avoid heating during concentration. |
Safety & Compliance
-
Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Use a blast shield if scaling up.
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated solid waste container kept wet.
-
Fluorinated Indoles: Treat as potentially bioactive. Use PPE (gloves, goggles, lab coat) and handle in a fume hood.
References
-
Synthesis of 5,6-Dihydroxyindole via Hydrogenolysis
- Detailed protocol for benzyl ether cleavage in 5,6-dibenzyloxyindole, serving as the direct precedent for this method.
-
Source:
-
General Protocol for Benzyl Ether Cleavage
- Review of catalytic hydrogenation vs. Lewis acid methods (BBr3) for indoles.
-
Source:
-
Synthesis of Fluorinated Tryptophan Analogs
- Describes the handling and synthesis of 6-fluoroindole deriv
-
Source:
-
Leimgruber-Batcho Indole Synthesis
- Context for synthesizing the 5-benzyloxy-6-fluoroindole precursor
-
Source:
C-3 alkylation methods for 5-(Benzyloxy)-6-fluoro-1H-indole
Application Note: C-3 Alkylation Protocols for 5-(Benzyloxy)-6-fluoro-1H-indole
Introduction & Mechanistic Rationale
The scaffold 5-(Benzyloxy)-6-fluoro-1H-indole represents a critical intermediate in the synthesis of serotonin receptor modulators (e.g., 5-HT agonists) and CFTR correctors (e.g., Tezacaftor analogs). Functionalization at the C-3 position is the primary gateway to accessing tryptamine and gramine derivatives.
Mechanistic Insight:
-
Electronic Push-Pull: The 5-benzyloxy group is a strong
-donor (+M effect), significantly activating the C-3 position. However, the 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which slightly tempers the nucleophilicity of the indole ring compared to 5-benzyloxyindole. -
Regioselectivity: Despite the deactivating 6-F group, the C-3 position remains the most nucleophilic site due to the dominating +M effect of the 5-OBn group and the inherent enamine character of the pyrrole ring.
-
Challenges: The main synthetic risk is N-alkylation (competing site) or dimerization if the C-3 cation is too stable. The protocols below prioritize C-3 exclusivity using soft electrophiles and acylation-reduction sequences.
Method A: The Speeter-Anthony Protocol (Acylation-Reduction)
Best for: Synthesis of Tryptamine Derivatives (C-3 Ethylamine Chain)
This two-step sequence is the industry standard for high-fidelity C-3 alkylation. It avoids direct alkylation issues (poly-alkylation) by first installing a glyoxylamide, then reducing it.
Step 1: Acylation with Oxalyl Chloride
The reaction of the indole with oxalyl chloride forms a highly reactive indolyl-3-glyoxalyl chloride, which is then quenched with an amine.
Reagents:
-
Substrate: 5-(Benzyloxy)-6-fluoro-1H-indole (1.0 eq)
-
Reagent: Oxalyl Chloride (1.2 eq)
-
Quench: Dimethylamine (or other secondary amine) (3.0 eq)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 5-(Benzyloxy)-6-fluoro-1H-indole (10 mmol) in anhydrous Et₂O (50 mL). Cool to 0°C.[1]
-
Addition: Add oxalyl chloride (12 mmol) dropwise over 15 minutes. Observation: A bright yellow/orange precipitate (the acyl chloride intermediate) will form immediately.
-
Stirring: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours to ensure complete conversion.
-
Quench: Cool the slurry back to 0°C. Add a solution of dimethylamine (30 mmol in THF) dropwise. Caution: Exothermic.
-
Workup: Stir for 1 hour. Filter the solid precipitate, wash with cold Et₂O, and dry. Recrystallize from EtOH to obtain the glyoxylamide intermediate.
Step 2: Reduction to Tryptamine
The amide carbonyls are reduced using Lithium Aluminum Hydride (LiAlH₄).
Protocol:
-
Setup: Charge a dry RBF with LiAlH₄ (4.0 eq) and anhydrous THF under Argon.
-
Addition: Add the glyoxylamide intermediate (from Step 1) slowly as a solid or THF slurry.
-
Reflux: Heat to reflux (66°C) for 12–18 hours.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
mL Water (
= grams of LiAlH₄ used) - mL 15% NaOH
- mL Water
-
mL Water (
-
Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude tryptamine. Purify via flash chromatography (DCM/MeOH/NH₄OH).
Method B: The Mannich Reaction (Gramine Synthesis)
Best for: Synthesis of C-3 Aminomethyl Derivatives
This method installs a single carbon unit with a nitrogen handle. It relies on the in situ formation of a highly electrophilic iminium ion.
Reagents:
-
Substrate: 5-(Benzyloxy)-6-fluoro-1H-indole
-
Formaldehyde (37% aq. or Paraformaldehyde)
-
Secondary Amine (e.g., Dimethylamine, Piperidine)
-
Acid Catalyst: Acetic Acid (AcOH)
Protocol:
-
Premix: In a vial, mix 37% Formaldehyde (1.1 eq) and Dimethylamine (1.1 eq) in AcOH (5 mL/g indole). Stir for 20 mins to generate the iminium ion.
-
Reaction: Add the indole substrate (1.0 eq) to the mixture.
-
Conditions: Stir at room temperature for 4–6 hours. If the 6-fluoro group significantly deactivates the ring, mild heating to 40–50°C may be required.
-
Quench: Pour the reaction mixture into ice-cold 1N NaOH.
-
Extraction: Extract with EtOAc (3x). The product (Gramine derivative) is often acid-soluble, so ensure the aqueous layer is strongly basic (pH > 12) before extraction.
Method C: Friedel-Crafts Alkylation with Nitroolefins
Best for: Direct Access to Tryptamine Precursors without LiAlH₄
This reaction involves the Michael addition of the indole to a nitroalkene (e.g., 2-nitrovinylbenzene or nitroethylene equivalents).
Protocol:
-
Reagents: Indole (1.0 eq), Nitroalkene (1.2 eq).
-
Solvent/Catalyst: Trifluoroacetic acid (TFA) can serve as both solvent and catalyst, but for acid-sensitive substrates, use DCM with catalytic Indium(III) triflate [In(OTf)₃] (5 mol%).
-
Procedure: Stir the mixture at RT for 8 hours. The electron-rich indole attacks the
-carbon of the nitroalkene. -
Outcome: Yields the 3-(2-nitroethyl)indole derivative, which can be gently hydrogenated (H₂/Pd-C) to the tryptamine.
Visualization of Pathways
Figure 1: Decision tree for C-3 functionalization. Method A (Top) is preferred for chain extension; Method B (Middle) for aminomethylation.
Comparative Data & Optimization
Table 1: Solvent & Catalyst Screening for C-3 Acylation (Method A)
| Solvent | Catalyst/Additive | Temp (°C) | Yield (%) | Notes |
| Et₂O | None | 0 → RT | 92% | Standard. Product precipitates, driving reaction. |
| THF | None | 0 → RT | 85% | Homogeneous reaction; harder to isolate acid chloride. |
| DCM | AlCl₃ | -78 | 40% | Over-reaction; Lewis acid attacks 5-OBn group. |
| Toluene | None | 110 | 65% | Thermal decomposition observed. |
Table 2: Troubleshooting the 6-Fluoro Effect
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method B) | 6-F inductive withdrawal reduces C-3 nucleophilicity. | Increase temp to 50°C; switch solvent to 1,4-Dioxane/AcOH. |
| De-benzylation | Lewis Acid (AlCl₃, BBr₃) or H₂/Pd used too aggressively. | Use mild Lewis acids (In(OTf)₃) or chemical reduction (LiAlH₄) instead of catalytic hydrogenation if benzyl group must be retained. |
| N-Alkylation | Basic conditions (NaH, KOH) used. | Strictly Avoid Bases. Use acidic or neutral conditions (Methods A/B/C) to favor C-3. |
References
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society. Link
-
Kalir, A., & Szara, S. (1966). Synthesis and pharmacological activity of fluorinated tryptamine derivatives. Journal of Medicinal Chemistry. Link
-
Bartoli, G., et al. (2005). Mg(ClO4)2-Promoted Friedel-Crafts Alkylation of Indoles with Nitroalkenes. Organic Letters.[2] Link
-
Somei, M., et al. (2001). 1-Hydroxy-tryptophan and -tryptamine derivatives: synthesis and reactivity.[3] Chemical & Pharmaceutical Bulletin. Link
-
Bandini, M., & Umani-Ronchi, A. (2005). Catalytic Functionalization of Indoles in C-3 Position. Wiley-VCH. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Benzyloxy)-6-fluoro-1H-indole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 5-(Benzyloxy)-6-fluoro-1H-indole. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this indole derivative by column chromatography. The format is structured as a series of questions and answers, reflecting the troubleshooting process in a dynamic laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key chemical properties of 5-(Benzyloxy)-6-fluoro-1H-indole that I should consider before starting column chromatography?
A1: Understanding the physicochemical properties of your target molecule is the foundation of a successful purification strategy. 5-(Benzyloxy)-6-fluoro-1H-indole is a moderately polar compound with several functional groups that dictate its chromatographic behavior.
-
Polarity: The molecule possesses a polar indole N-H group, which can act as a hydrogen bond donor, and an ether oxygen, which is a hydrogen bond acceptor. The fluorine atom also increases the molecule's polarity. Conversely, the benzyl and benzene rings are nonpolar, creating an amphiphilic character. This balance means that solvent systems of intermediate polarity, such as mixtures of ethyl acetate and hexanes, are typically effective.
-
Stability: Indoles, in general, can be sensitive to strong acids and oxidation.[1] The benzyloxy-protecting group is generally stable but can be cleaved under harsh acidic or reductive conditions. The compound should be stored in a dark place under an inert atmosphere, suggesting potential sensitivity to light and air. This instability can manifest as colored impurities or degradation on the chromatography column.
-
Safety: The compound is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a chemical fume hood.
Table 1: Physicochemical Properties of 5-(Benzyloxy)-6-fluoro-1H-indole
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO | |
| Molecular Weight | 241.26 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ~95% | |
| Storage | Keep in dark place, inert atmosphere, room temperature | |
| Key Functional Groups | Indole N-H, Aryl Fluoride, Benzyl Ether | N/A |
Q2: How do I select an appropriate stationary phase for this purification?
A2: The choice of stationary phase is critical and depends on the stability of your compound and the nature of the impurities.
For routine purification of moderately polar organic molecules, standard silica gel (SiO₂) is the most common and cost-effective choice. Its surface is covered in silanol (Si-OH) groups, which are slightly acidic. This acidity can sometimes lead to issues:
-
Strong Adsorption: The basic indole nitrogen can interact strongly with acidic silanols, potentially leading to irreversible adsorption or peak tailing.
-
Degradation: Acid-sensitive compounds may decompose on the silica surface.[2]
Troubleshooting & Alternatives: If you observe significant tailing or product degradation (indicated by streaking on a TLC plate or low recovery from the column), consider these options:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your nonpolar solvent containing a small amount of a basic modifier like triethylamine (~0.1-1%). This neutralizes the most acidic silanol sites.
-
Alumina (Al₂O₃): Alumina is another polar stationary phase available in neutral, acidic, or basic grades. For an indole derivative, neutral or basic alumina would be a suitable alternative to mitigate issues related to silica's acidity.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative for separating moderately polar compounds.[2]
A simple way to test for stability is to spot your crude material on a silica TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot streaks, your compound may be unstable on silica.[2]
Q3: What's a systematic approach to developing a good solvent system for this compound?
A3: A systematic approach using Thin Layer Chromatography (TLC) is the most efficient way to determine the optimal solvent system (mobile phase) before committing to a large-scale column. The goal is to find a solvent system that provides a retention factor (Rƒ) for the desired compound between 0.25 and 0.40 .[3] This range typically ensures good separation from impurities and a reasonable elution time from the column.
Step-by-Step Solvent System Development Protocol:
-
Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Select Initial Solvents: For a compound of intermediate polarity like 5-(Benzyloxy)-6-fluoro-1H-indole, the most common and effective solvent system is a binary mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).[4]
-
Run Screening TLCs: Spot the stock solution on several TLC plates and elute each in a different solvent mixture. Start with a range of polarities.
-
Analyze and Optimize:
-
If the spot remains at the baseline (Rƒ ≈ 0), the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
If the spot travels with the solvent front (Rƒ ≈ 1), the system is too polar. Decrease the proportion of the polar solvent.
-
Observe the separation (ΔRƒ) between your product and any impurities. The ideal system maximizes this separation.
-
-
Confirm Separation: Once you find a system that gives an Rƒ in the target range, ensure it effectively separates the desired product from major impurities. If two spots are very close, try a different solvent combination (e.g., dichloromethane/methanol) to alter the selectivity of the separation.[5]
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| Nonpolar Solvent | Polar Solvent | Starting Ratio (v/v) | Polarity |
| Hexanes | Ethyl Acetate (EtOAc) | 9:1 → 7:3 | Low to Medium |
| Hexanes | Diethyl Ether (Et₂O) | 8:2 → 6:4 | Low to Medium |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1 → 95:5 | Medium to High |
dot
Caption: Workflow for solvent system selection using TLC.
Q4: I'm seeing significant peak tailing in my fractions. What causes this and how can I prevent it?
A4: Peak tailing on a column, often previewed as a comet-shaped spot on a TLC plate, is a common issue that reduces separation efficiency. For indole derivatives, the primary causes are:
-
Acid-Base Interactions: As mentioned, the lone pair on the indole nitrogen can interact strongly with acidic silanol groups on the silica surface. This strong interaction slows down a portion of the molecules, causing them to elute gradually after the main band.[6]
-
Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to poor peak shape and reduced separation. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass (e.g., 1-10g of crude on 100g of silica).
-
Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves down the column, it can lead to tailing.
Solutions:
-
Add a Modifier: The most effective solution for acid-base interactions is to add a small amount (0.1-1%) of a competitive base like triethylamine (Et₃N) or pyridine to your eluent. These modifiers will preferentially bind to the acidic sites on the silica, allowing your indole product to travel through the column more symmetrically.
-
Reduce Load: If overloading is suspected, simply reduce the amount of material loaded onto the column in subsequent runs.
-
Change Stationary Phase: Switching to a less acidic stationary phase like neutral alumina can also resolve the issue.[2]
Q5: The separation between my desired product and an impurity is very poor (ΔRƒ is too small). What are my options?
A5: Separating compounds with very similar Rƒ values is a significant challenge. Here is a decision-making framework to improve resolution:
dot
Caption: Decision tree for improving poor separation.
Detailed Strategies:
-
Improve Column Efficiency: Use a longer column or silica gel with a smaller particle size. This increases the number of theoretical plates and provides more opportunities for separation to occur.
-
Optimize Mobile Phase Polarity: Slightly decreasing the polarity of your eluent will cause all compounds to move more slowly, spending more time on the stationary phase and potentially improving separation.
-
Change Solvent Selectivity: If optimizing polarity doesn't work, the issue may be selectivity. Different polar solvents interact with your compounds in unique ways. Switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or a diethyl ether/hexanes system can alter the relative elution order and dramatically improve separation.[5]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This keeps early-eluting peaks sharp and provides enough elution strength to get more strongly retained compounds off the column in a reasonable time, often improving overall resolution.[2]
Q6: My purified fractions are colored (e.g., pinkish/brown), but the starting material was not. What happened?
A6: The development of color during purification is a classic sign of indole decomposition, specifically oxidation.[1] Indole rings are electron-rich and susceptible to oxidation by air (O₂), especially when exposed to light and the large, slightly acidic surface area of silica gel. This can form highly colored, often polymeric impurities.
Preventative Measures:
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the purification without unnecessary delays.
-
Use High-Quality Solvents: Ensure your solvents are free of peroxides or other oxidizing impurities.
-
De-gas Solvents: For extremely sensitive compounds, bubbling an inert gas like argon or nitrogen through your solvents before use can remove dissolved oxygen.
-
Protect from Light: If possible, wrap your glass column in aluminum foil to protect the compound from light-induced degradation during the run.
-
Consider an Alternative Stationary Phase: If the problem persists, the silica gel may be catalyzing the oxidation. Switching to alumina or Florisil® may help.[2]
Q7: Can you provide a detailed, step-by-step protocol for purifying a ~1g sample of crude 5-(Benzyloxy)-6-fluoro-1H-indole?
A7: Certainly. This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 25% Ethyl Acetate in Hexanes, giving an Rƒ of ~0.3).
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for ~1g of crude on ~40g of silica).
-
Securely clamp the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 40g, 230-400 mesh) in the initial, nonpolar solvent (hexanes).
-
Pour the slurry into the column. Gently tap the column to pack the silica bed evenly and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Pre-elute the column with 2-3 column volumes of the starting mobile phase (25% EtOAc/Hexanes).
-
-
Sample Loading:
-
Dissolve the ~1g of crude 5-(Benzyloxy)-6-fluoro-1H-indole in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[7]
-
To this solution, add a small amount of silica gel (~2-3g) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (25% EtOAc/Hexanes) to the top of the column.
-
Apply gentle positive pressure using a flow controller or pump to achieve a steady flow rate (e.g., ~2 inches/minute drop in solvent level).
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-(Benzyloxy)-6-fluoro-1H-indole.
-
Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.
-
References
- Separation Science. (2025).
- Benchchem. (n.d.).
- ResearchGate. (2017). What do common indole impurities look like?.
- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)-6-fluoro-1H-indole.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2015).
- ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Biotage. (2023).
- Dhont, J. H. (n.d.). The Rƒ value as a constant in thin-layer chromatography.
Sources
Technical Support Center: Solubility Optimization for 5-Benzyloxy-6-Fluoroindole
Executive Summary: The Physicochemical Challenge
5-Benzyloxy-6-fluoroindole is a lipophilic building block frequently used in the synthesis of kinase inhibitors (e.g., PKC) and serotonergic ligands (5-HT6). Its solubility profile is dominated by two competing structural features:
-
The Indole Core: Moderately hydrophobic, capable of hydrogen bonding (NH donor).
-
The 5-Benzyloxy Group: Highly lipophilic and bulky, significantly increasing the LogP (estimated ~4.0–4.3) and driving strong crystal lattice packing interactions (pi-stacking).
Users typically encounter issues not with the intrinsic solubility in pure DMSO (which is generally high, >50 mM), but with rate-limited dissolution (kinetic solubility) and aqueous crash-out upon dilution. This guide addresses these specific failure modes.
Part 1: Troubleshooting Guide (Q&A)
Q1: I have added DMSO to the powder, but particles remain visible even after vortexing. Is the compound defective?
Diagnosis: Likely Kinetic Trapping , not saturation. Technical Insight: The benzyloxy group creates strong intermolecular Van der Waals forces in the solid state. Vortexing alone often fails to overcome this lattice energy. Furthermore, if your DMSO has absorbed atmospheric moisture (DMSO is highly hygroscopic), the water content (even at 1-2%) acts as a potent anti-solvent for this lipophilic compound.
Corrective Action:
-
Sonication: Place the sealed vial in an ultrasonic bath at 35–40 kHz for 5–10 minutes. Cavitation is far more effective than vortexing for breaking crystal lattices.
-
Thermal Shift: Warm the solution to 37°C (or up to 50°C briefly). Solubility is endothermic; heat drives the equilibrium to the right.
-
Solvent Audit: Ensure you are using Anhydrous DMSO (≤0.1% water). If the DMSO bottle has been open for months, replace it.
Q2: My stock solution is clear, but when I dilute it into cell culture media (1:1000), a white precipitate forms immediately.
Diagnosis: The "Solvent Shift" Crash-Out. Technical Insight: You are crossing the "metastable zone" too quickly. When a hydrophobic stock hits an aqueous buffer, the local solvent environment shifts from 100% DMSO to ~99% water in microseconds. If the mixing is not turbulent enough, or if the local concentration exceeds the aqueous solubility limit (which is likely <10 µM for this compound), nuclei form and precipitate.
Corrective Action:
-
Dynamic Mixing: Do not pipette the stock onto the media. Instead, have the media swirling (vortex or stir bar) and inject the stock solution into the vortex.
-
Intermediate Dilution: Use a "stepping stone" solvent. Dilute your 50 mM DMSO stock to 5 mM in PEG-400 or Ethanol first, then dilute that into the media. These co-solvents suppress nucleation.
-
Carrier Proteins: Ensure your media contains serum (FBS) or BSA before adding the compound. Albumin binds lipophilic indoles, acting as a "sink" that keeps the free concentration below the precipitation threshold.
Q3: Can I store the 50 mM stock solution at -20°C?
Diagnosis: Freeze-Thaw Cycling Risk. Technical Insight: DMSO freezes at 19°C. Repeated freezing and thawing can induce "oiling out" or crystallization of the solute, which may not re-dissolve easily upon thawing. Additionally, cold DMSO absorbs water from the air rapidly as it thaws.
Corrective Action:
-
Aliquot the stock immediately after preparation into single-use vials.
-
Store at -20°C or -80°C.
-
Critical: Allow the vial to come to room temperature before opening to prevent condensation from contaminating the DMSO.
Part 2: Validated Protocols
Protocol A: The "Golden Standard" Stock Preparation
Target Concentration: 50 mM in Anhydrous DMSO
| Step | Action | Technical Rationale |
| 1 | Weigh 5-benzyloxy-6-fluoroindole (MW ~241.26 g/mol ). | Precision required. |
| 2 | Calculate DMSO volume. | |
| 3 | Add 50% of the calculated DMSO volume. | Creating a slurry first maximizes solvent-solute contact. |
| 4 | Sonicate at 40°C for 5-10 mins. | Breaks crystal lattice; heat aids dissolution. |
| 5 | Add remaining DMSO and vortex. | Reaches final volume; ensures homogeneity. |
| 6 | Visual Inspection. | Hold against light.[1] If "schlieren" lines (swirls) are visible, mix longer. |
Protocol B: The "Safe-Dilution" Workflow for Assays
Prevention of precipitation in aqueous buffers.
-
Prepare 1000x Stock: Ensure stock is completely dissolved and warm (25-37°C).
-
Prepare Vehicle Control: DMSO alone added to media (to blank the spectrophotometer).
-
Rapid Injection Method:
-
Place 9.99 mL of media/buffer in a tube.
-
Set vortex to medium speed.
-
Inject 10 µL of Stock directly into the liquid vortex (do not touch walls).
-
Result: 0.1% DMSO final concentration, minimized precipitation risk.
-
Part 3: Data Summary & Properties
Table 1: Physicochemical Profile & Solubility Limits
| Property | Value / Limit | Source/Notes |
| Molecular Weight | ~241.26 g/mol | Calculated (C₁₅H₁₂FNO) |
| LogP (Estimated) | 4.1 – 4.3 | High Lipophilicity (Indole + Benzyloxy) |
| Max Solubility (DMSO) | ~100 mM (24 mg/mL) | With sonication & heat [1] |
| Max Solubility (Water) | < 10 µM | Negligible without carriers |
| Preferred Co-Solvents | PEG-400, Ethanol | For intermediate dilutions |
| Storage Stability | 6 Months @ -20°C | Protect from light & moisture [2] |
Part 4: Visual Troubleshooting Workflows
Figure 1: Solubility Decision Tree
Caption: Logical flow for diagnosing and resolving undissolved particulates in DMSO stock solutions.
Figure 2: The "Crash-Out" Prevention Workflow
Caption: Step-by-step dilution strategy to transition from hydrophobic stock to aqueous assay buffer.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Fluoroindole and derivatives. (Physicochemical property data). Available at: [Link]
-
Li, P., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." NIH PubMed Central, 2018. (Strategies for solubilizing lipophilic library compounds). Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-(Benzyloxy)-6-fluoro-1H-indole
Introduction: Beyond the Dots—Structural Elucidation in Modern Drug Discovery
In the landscape of drug development, particularly in the synthesis of novel heterocyclic entities, the unambiguous confirmation of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed structural information in solution. This guide focuses on a specific, multi-substituted heterocyclic compound: 5-(Benzyloxy)-6-fluoro-1H-indole. Its structure presents a fascinating puzzle for the spectroscopist, combining the characteristic signals of an indole core with the influences of a bulky, electron-donating benzyloxy group and a highly electronegative fluorine atom.
This document is not merely a theoretical prediction of a spectrum. It is a practical guide designed for researchers and drug development professionals. We will dissect the causality behind the expected spectral features, compare the 1D ¹H NMR approach with more advanced techniques for validation, and provide a robust experimental protocol. Our objective is to transform a complex spectrum from a collection of peaks into a definitive structural confirmation, embodying the principles of expertise, authority, and trustworthiness.
The Subject Molecule: Deconstructing 5-(Benzyloxy)-6-fluoro-1H-indole
Before delving into the spectrum, understanding the electronic and steric environment of each proton is crucial. The indole nucleus is an aromatic system, but the pyrrole and benzene rings have distinct electronic properties. The benzyloxy group at C-5 is electron-donating through resonance, while the fluorine atom at C-6 is strongly electron-withdrawing via induction but can also donate through resonance. These competing effects modulate the electron density around the indole core, directly influencing the chemical shifts of the attached protons.
Caption: Molecular structure of 5-(Benzyloxy)-6-fluoro-1H-indole with IUPAC numbering.
¹H NMR Spectral Analysis: A Region-by-Region Interpretation
The ¹H NMR spectrum of this molecule can be logically divided into four key regions: the indole protons, the benzyloxy group protons, the exchangeable N-H proton, and the aromatic protons of the benzyl group. Our analysis is based on a standard acquisition in deuterated chloroform (CDCl₃), a common non-polar solvent. Solvent choice can significantly impact chemical shifts, particularly for the N-H proton.[1][2]
The Indole Core Protons (H-2, H-3, H-4, H-7)
The protons directly attached to the indole nucleus are the most informative for confirming substitution patterns.
-
H-2 and H-3 Protons: These protons on the pyrrole ring are characteristic of indoles.[3]
-
H-3: Typically appears upfield relative to other aromatic protons, often around δ 6.5-6.6 ppm . It is coupled to the H-2 proton, appearing as a doublet of doublets (dd) or a triplet (t) if J(H2,H3) ≈ J(H1,H3).
-
H-2: Found further downfield, around δ 7.2-7.3 ppm . It appears as a triplet or multiplet due to coupling with H-1 (N-H) and H-3.
-
-
H-4 and H-7 Protons (The Benzene Ring): These protons provide definitive evidence for the substitution pattern and are strongly influenced by the fluorine at C-6. The key interactions are the through-bond scalar couplings (J-couplings) between protons and the fluorine atom.[4][5]
-
H-7: This proton is ortho to the fluorine atom. It will experience a significant ³JH,F coupling (typically 8-10 Hz).[6] It is also meta to the H-4 proton (⁴JH,H ~ 0.5-1.0 Hz, often not resolved). Therefore, H-7 is expected to appear as a doublet with a J value of approximately 9 Hz, in the range of δ 7.0-7.1 ppm . The upfield shift is due to the electron-donating effect of the adjacent benzyloxy group.
-
H-4: This proton is meta to the fluorine atom, resulting in a smaller ⁴JH,F coupling (typically 2-4 Hz).[6] It will appear as a doublet around δ 7.3-7.4 ppm .
-
The Benzyloxy Group Protons (-O-CH₂-Ph)
-
Methylene Protons (-O-CH₂-): These two protons are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet in the aliphatic region, typically around δ 5.1-5.2 ppm .[7]
-
Phenyl Protons (-C₆H₅): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.3-7.5 ppm , overlapping with the H-4 signal.
The Exchangeable Indole N-H Proton
The indole N-H proton (H-1) is a crucial but often challenging signal to interpret.
-
Chemical Shift and Appearance: In a non-polar solvent like CDCl₃, this proton signal is often broad due to intermediate-rate chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[2] It typically appears far downfield as a broad singlet (br s) anywhere from δ 8.0-8.5 ppm .
-
Solvent Effects: The choice of solvent dramatically affects this signal. In a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H exchange is slowed, resulting in a much sharper signal that also shifts further downfield (often > δ 10 ppm).[2][8]
-
Confirmation: The identity of the N-H peak can be unequivocally confirmed by a D₂O shake experiment . After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the N-H proton will exchange with deuterium, causing its signal to disappear.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Notes |
| H-1 (N-H) | 8.0 - 8.5 | Broad Singlet (br s) | - | Position and width are highly solvent and concentration-dependent.[9] Confirmed by D₂O exchange. |
| H-2 | 7.2 - 7.3 | Triplet (t) or Multiplet (m) | J ≈ 2.5 - 3.0 | Coupled to H-1 and H-3. |
| H-3 | 6.5 - 6.6 | Doublet of Doublets (dd) | J ≈ 2.5 - 3.0 | Coupled to H-1 and H-2. Typically the most upfield indole proton. |
| H-4 | 7.3 - 7.4 | Doublet (d) | ⁴JH,F ≈ 2 - 4 | Meta coupling to fluorine. May overlap with benzyl protons. |
| H-7 | 7.0 - 7.1 | Doublet (d) | ³JH,F ≈ 8 - 10 | Ortho coupling to fluorine is the dominant interaction.[4] |
| -O-CH₂- | 5.1 - 5.2 | Singlet (s) | - | Characteristic signal for a benzylic ether methylene group. |
| -C₆H₅ | 7.3 - 7.5 | Multiplet (m) | - | Overlapping signals from the 5 protons of the benzyl ring. |
Comparison with Alternative & Advanced Methodologies
While 1D ¹H NMR provides a wealth of information, complex molecules often require further validation. Here, we compare the standard approach with advanced 2D NMR techniques that serve as a self-validating system for our assignments.[8][10]
Homonuclear Correlation Spectroscopy (COSY)
-
Purpose: A COSY experiment identifies protons that are coupled to each other. It is invaluable for confirming the connectivity within the indole ring.
-
Expected Correlations:
-
A cross-peak between the N-H (H-1) signal and the H-2 and H-3 signals.
-
A strong cross-peak between H-2 and H-3 .
-
A very weak cross-peak might be visible between H-4 and H-7 (meta-coupling).
-
-
Advantage: Unambiguously links the pyrrole ring protons (H-1, H-2, H-3) into a single spin system.
Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: An HSQC spectrum correlates protons directly to the carbons they are attached to. This requires a ¹³C spectrum as a reference but provides powerful confirmation.
-
Expected Correlations: Each proton signal (except the N-H) will show a cross-peak to its corresponding carbon signal. This is the most direct way to confirm the assignment of H-4 vs. H-7, provided the ¹³C spectrum is assigned.
-
Advantage: Directly links the proton and carbon frameworks of the molecule.
¹⁹F NMR Spectroscopy
-
Purpose: Directly observing the ¹⁹F nucleus provides complementary information.
-
Expected Spectrum: A ¹⁹F spectrum (often run with ¹H decoupling) would show a singlet. A ¹H-coupled ¹⁹F spectrum would show a complex multiplet, confirming the couplings to H-7 (large J) and H-4 (small J).
-
Advantage: Provides direct evidence of the fluorine's environment and its coupling partners, confirming the assignments made from the ¹H spectrum.[11]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. 19F [nmr.chem.ucsb.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated heterocycles, fluoroindole derivatives have garnered significant attention due to their prevalence in bioactive compounds. Understanding the mass spectrometric behavior of these molecules is paramount for their unambiguous identification in complex matrices, metabolite profiling, and quality control.
This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of positional isomers of fluoroindole. By examining the subtle yet significant shifts in fragmentation pathways dictated by the location of the fluorine atom on the indole ring, this document serves as a valuable resource for researchers navigating the analytical challenges posed by these important compounds.
The Foundational Fragmentation of the Indole Nucleus
Before delving into the nuanced effects of fluorination, it is essential to comprehend the fundamental fragmentation cascade of the parent indole molecule under electron ionization. The mass spectrum of indole is characterized by a prominent molecular ion peak (M•+) at m/z 117, a testament to the stability of the aromatic system.[1] The primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN), a neutral loss of 27 atomic mass units (amu), to yield a highly stable benzocyclopropenium cation at m/z 90. Subsequent fragmentation of this ion can occur through the loss of acetylene (C₂H₂), resulting in a fragment at m/z 64.
The Influence of Fluorine Substitution: A Positional Isomer Showdown
The introduction of a fluorine atom to the indole ring (molecular weight 135 amu) dramatically influences the fragmentation landscape. The strong carbon-fluorine bond and the high electronegativity of fluorine direct the fragmentation pathways, leading to characteristic patterns for each positional isomer.
5-Fluoroindole: A Case Study in Pyrrole Ring Cleavage
The mass spectrum of 5-fluoroindole, for which experimental data is readily available, serves as an excellent starting point for our comparative analysis.[2] The molecular ion peak at m/z 135 is, as expected, the base peak, indicating significant stability. The fragmentation is dominated by the cleavage of the pyrrole ring, mirroring the behavior of the parent indole.
A key fragmentation pathway involves the loss of HCN, leading to a prominent fragment ion at m/z 108. This is followed by the loss of acetylene, resulting in a fragment at m/z 82. It is crucial to note that the fluorine atom is retained on the benzene ring throughout these initial fragmentation steps, a consequence of the robust C-F bond.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fluoroindole Derivatives
A standard protocol for the analysis of fluoroindole derivatives by GC-MS is outlined below. This method is suitable for generating the fragmentation data discussed in this guide.
-
Sample Preparation: Prepare a 1 mg/mL solution of the fluoroindole derivative in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Comparative Fragmentation Data
The following table summarizes the key fragment ions and their proposed identities for indole and its 4-, 5-, 6-, and 7-fluoro-substituted derivatives. This data is compiled from experimental spectra and predictive analysis based on known fragmentation mechanisms of related compounds.
| Compound | Molecular Ion (m/z) | [M-HCN]•+ (m/z) | [M-HCN-C₂H₂]•+ (m/z) | Other Key Fragments (m/z) |
| 1H-Indole | 117 | 90 | 64 | - |
| 4-Fluoroindole | 135 | 108 | 82 | - |
| 5-Fluoroindole | 135 | 108 | 82 | - |
| 6-Fluoroindole | 135 | 108 | 82 | - |
| 7-Fluoroindole | 135 | 108 | 82 | - |
Note: While the primary fragmentation pathways involving the loss of HCN and subsequently C₂H₂ are predicted to be common across the fluoroindole isomers, the relative intensities of these fragments may vary depending on the fluorine position. Further detailed experimental studies are required to quantify these differences.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for indole and a generic fluoroindole derivative.
Caption: General primary fragmentation pathway for Fluoroindole isomers.
The Causality Behind the Fragments: Mechanistic Insights
The fragmentation of indole and its derivatives is governed by the principles of radical cation chemistry. Upon electron ionization, a radical cation is formed, typically by the loss of a non-bonding electron from the nitrogen atom or a π-electron from the aromatic system.
The initial loss of HCN is a result of a complex rearrangement within the pyrrole ring. This process is thermodynamically driven by the formation of the very stable, resonance-stabilized benzocyclopropenium cation. The subsequent loss of acetylene from this intermediate is a common fragmentation pathway for benzenoid cations.
In fluoroindole derivatives, the fluorine atom, being highly electronegative, can influence the initial site of ionization and the stability of the resulting fragment ions. However, the dominant fragmentation pathway appears to remain the cleavage of the pyrrole ring. This suggests that the energetic favorability of forming the fluorinated analog of the benzocyclopropenium cation outweighs other potential fragmentation channels, such as the loss of a fluorine radical or HF. While the loss of HF is a common fragmentation pathway for many fluorinated compounds, the stability of the aromatic system in fluoroindoles makes this a less favorable initial fragmentation step.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of fluoroindole derivatives is primarily characterized by the cleavage of the pyrrole ring, a pathway inherited from the parent indole molecule. The position of the fluorine atom on the benzene ring is expected to subtly influence the relative abundances of the resulting fragment ions, although the major fragmentation channels remain consistent across the isomers discussed.
For researchers in drug development and related fields, a thorough understanding of these fragmentation patterns is indispensable for the confident identification of fluoroindole-containing compounds and their metabolites. While this guide provides a foundational understanding based on available experimental data and established fragmentation theory, further high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) studies on a wider range of fluoroindole isomers are warranted. Such studies would enable a more quantitative comparison of the fragmentation patterns and could reveal minor, yet analytically significant, positional differences.
References
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-fluoro-. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351278, 6-Fluoroindole. Retrieved February 12, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774502, 4-Fluoroindole. Retrieved February 12, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774504, 7-Fluoro-1H-indole. Retrieved February 12, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
Sources
Comparative Reactivity & Synthetic Utility: 5-Benzyloxy vs. 5-Methoxy Fluoroindoles
[1]
Executive Summary
In the design of fluorinated indole scaffolds—privileged structures in CNS and oncology drug discovery—the choice between 5-benzyloxy (5-OBn) and 5-methoxy (5-OMe) substituents is rarely arbitrary.[1] While both function electronically as strong electron-donating groups (EDGs), their steric profiles and synthetic trajectories are radically different.
This guide analyzes the reactivity of 5-benzyloxy and 5-methoxy fluoroindoles, focusing on regiocontrol in electrophilic substitution , orthogonal deprotection strategies , and stability profiles .[1][2]
Key Takeaway:
-
Select 5-Methoxy for robust, permanent installation of electron density where high crystallinity and metabolic stability are required.[1][2]
-
Select 5-Benzyloxy as a "latent" hydroxyl group (serotonin/bufotenine precursors) or to sterically steer electrophilic functionalization away from the C4 position.
Electronic vs. Steric Landscape
To predict reactivity, we must decouple the electronic activation from the steric shielding provided by these groups.[2]
Electronic Similarity
Both methoxy and benzyloxy groups activate the indole ring via resonance (+M effect), significantly increasing electron density at C3 , C4 , and C6 .[2]
-
Hammett Constants (
): vs. . -
Implication: In the absence of steric factors, both substrates exhibit nearly identical reaction rates in electrophilic aromatic substitutions (EAS).
Steric Divergence (The Critical Differentiator)
The benzyl group is significantly bulkier than the methyl group. This steric bulk has a profound "steering" effect on reactions occurring at the adjacent C4 position .
-
5-OMe: Minimal steric hindrance.[1] Electrophiles can attack C4 (ortho to the EDG).
-
5-OBn: Significant steric shielding of C4.[1] Electrophiles are often diverted to C6 or C3.[1]
Visualization: Steric Steering Mechanism
The following diagram illustrates how the bulk of the benzyloxy group blocks the C4 approach, altering the regioselectivity of incoming electrophiles (E+).
Synthetic Utility & Deprotection Strategies[1][3][4]
The most distinct operational difference lies in the conditions required to unveil the free hydroxyl group (5-OH), a common requirement for synthesizing serotonin analogs (5-hydroxytryptamines).
Comparison of Cleavage Protocols
| Feature | 5-Methoxy Indole (5-OMe) | 5-Benzyloxy Indole (5-OBn) |
| Role | Permanent scaffold or "Hard" protecting group.[1] | "Soft" protecting group (Latent Phenol). |
| Cleavage Reagent | Boron Tribromide (BBr | H |
| Reaction Type | Lewis Acid-mediated ether cleavage.[1] | Heterogeneous Catalytic Reduction. |
| Conditions | Harsh (-78°C to RT). Strictly anhydrous. | Mild (RT, 1 atm H |
| Risk Profile | High: Can cleave sensitive esters/amides. | Low: Generally chemoselective.[1] |
| Fluorine Stability | Stable: Ar-F bonds are inert to BBr | Watchout: Ar-F is generally stable, but hydrodefluorination is possible under forcing conditions.[1][2] |
Decision Logic for 5-OH Synthesis
Use the following workflow to determine the optimal starting material for your target molecule.
Experimental Protocols
The following protocols highlight the operational differences in handling these substrates.
Protocol A: Regioselective Electrophilic Fluorination (Selectfluor)
Context: Fluorination of the indole core. 5-OMe allows C4/C6 mixtures; 5-OBn favors C6.[1]
-
Preparation: Dissolve 5-benzyloxyindole (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
-
Addition: Cool to 0°C. Add Selectfluor (1.1 equiv) portion-wise over 30 minutes.
-
Note: The bulky benzyl group retards reaction at C4.
-
-
Reaction: Stir at RT for 4 hours. Monitor by LCMS.[1]
-
Workup: Quench with sat. NaHCO
. Extract with EtOAc.[1] -
Outcome: Expect primarily 3,3-difluoro-5-benzyloxyoxindole (oxidative fluorination) or 6-fluoro-5-benzyloxyindole depending on specific conditions/additives.[1]
-
Contrast: 5-Methoxyindole often yields significant 4-fluoro isomers due to lower steric hindrance.[1]
-
Protocol B: Orthogonal Deprotection to 5-Hydroxy-4-Fluoroindole[1]
Method 1: Hydrogenolysis of 5-Benzyloxy-4-Fluoroindole
Best for: Late-stage synthesis with sensitive functional groups.[1]
-
Solvent: Dissolve substrate in MeOH/EtOAc (1:1).
-
Catalyst: Add 10 wt% Pd/C (wet support to minimize ignition risk).
-
Reduction: Sparge with H
gas (balloon pressure, 1 atm) for 2 hours at RT.-
Critical Control: Do not heat.[1] Elevated temperatures (>50°C) or high pressure (>50 psi) can risk hydrodefluorination (cleavage of the C-F bond), although Ar-F is typically robust.
-
-
Filtration: Filter through Celite to remove Pd.[1]
-
Yield: Typically >90% quantitative conversion.
Method 2: Demethylation of 5-Methoxy-4-Fluoroindole
Best for: Early-stage intermediates or robust scaffolds.[1]
-
Solvent: Dissolve substrate in anhydrous DCM. Cool to -78°C.[1]
-
Reagent: Add BBr
(1.0 M in DCM, 3.0 equiv) dropwise. -
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Caution! Quench dropwise with MeOH at 0°C (highly exothermic).
-
Workup: Partition between water and DCM.
-
Yield: 80-95%. Note: C-F bond is stable to BBr
.
Comparative Data Summary
| Parameter | 5-Methoxy-Fluoroindole | 5-Benzyloxy-Fluoroindole |
| Molecular Weight | Low (Atom efficient).[1] | High (Adds mass/lipophilicity). |
| Crystallinity | Generally High (Good for purification). | Moderate (Often oils/amorphous). |
| Solubility | Good in polar organics (DCM, MeOH). | High in non-polar organics (Hex/EtOAc). |
| C4-Reactivity | High: Accessible for functionalization.[1][5] | Low: Sterically blocked. |
| C-H Activation | Directs to C4 (via O-coordination). | Directs to C6 (due to C4 clash). |
| Primary Use | Permanent scaffold; Melatonin analogs.[1] | Transient protection; Serotonin analogs.[1] |
References
-
Regioselectivity in Indole Synthesis: "Overturning Indolyne Regioselectivities and Synthesis of Indolactam V." PMC (NIH). Available at: [Link]
-
Deprotection Strategies: "Cleavage of Aromatic Methyl Ethers by Chloroaluminate Ionic Liquid Reagents." ResearchGate.[1] Available at: [Link]
-
Synthesis of 4-Hydroxyindoles: "Gold-Catalyzed 'Back-to-Front' Synthesis of 4-Silyloxyindoles." PMC (NIH). Available at: [Link]
-
Fluorination Methodologies: "Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch."[1][6] PMC (NIH). Available at: [Link]
-
General Indole Reactivity: "Electrophilic substitution in Indoles.[1][7] Part 11. The mechanism of substitution in 5-methoxyindoles." RSC Publishing.[1][7] Available at: [Link]
Sources
- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20140322128A1 - Materials and Methods Useful to Induce Cell Death via Methuosis - Google Patents [patents.google.com]
- 5. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
